2-(2-Bromophenyl)pyridine
Overview
Description
2-(2-Bromophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with a bromophenyl group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Pyridine derivatives, in general, have been known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various biological effects .
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
Some pyridine derivatives have been shown to exhibit antimicrobial activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives have been studied for their biological and pharmacological activities . Some of these compounds have shown to have antibacterial properties .
Cellular Effects
The cellular effects of 2-(2-Bromophenyl)pyridine are not well-documented. Pyridine derivatives have been shown to exhibit antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans .
Molecular Mechanism
It is known that the pyridine ring can be cleaved between the C2 and N . The mineralization of the carbonous intermediate products may comply with the early proposed pathway .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that pyridine metabolism involves cleavage of the pyridine ring between the C2 and N .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromophenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple 2-bromopyridine with phenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water .
Another method involves the direct bromination of 2-phenylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction is usually performed in an inert solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: This compound is frequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation Reactions: this compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium methoxide.
Solvents: Including ethanol, water, and dichloromethane.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic aromatic substitution.
Biaryl Compounds: Formed through coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-(2-Bromophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Research has explored its use in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
2-(2-Bromophenyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the bromine substituent, making it less reactive in certain types of chemical reactions.
2-(4-Bromophenyl)pyridine: Has the bromine atom at a different position, which can affect its reactivity and the types of reactions it undergoes.
Thienopyridine Compounds: These compounds contain a sulfur atom in place of the nitrogen atom in the pyridine ring, leading to different chemical properties and biological activities.
The presence of the bromine atom in this compound makes it unique, as it enhances the compound’s reactivity and allows for the formation of a wider range of derivatives.
Properties
IUPAC Name |
2-(2-bromophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXNALKPNFUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529786 | |
Record name | 2-(2-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109306-86-7 | |
Record name | 2-(2-Bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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